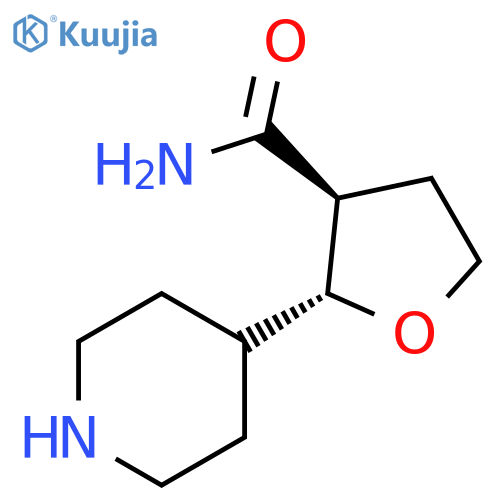

Cas no 1807941-83-8 ((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxamide, tetrahydro-2-(4-piperidinyl)-, (2R,3S)-

- (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide

-

- MDL: MFCD31614246

- インチ: 1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1

- InChIKey: FJELIHSPSFAWIA-DTWKUNHWSA-N

- ほほえんだ: O1CC[C@H](C(N)=O)[C@H]1C1CCNCC1

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7231-100MG |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 95% | 100MG |

¥ 1,141.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7231-250MG |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 95% | 250MG |

¥ 1,821.00 | 2023-04-14 | |

| Enamine | EN300-209885-1g |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 90% | 1g |

$1057.0 | 2023-11-13 | |

| 1PlusChem | 1P01BB35-1g |

2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 90% | 1g |

$1369.00 | 2023-12-20 | |

| 1PlusChem | 1P01BB35-2.5g |

2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 90% | 2.5g |

$2622.00 | 2023-12-20 | |

| Enamine | EN300-209885-0.25g |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 90% | 0.25g |

$972.0 | 2023-11-13 | |

| Enamine | EN300-209885-0.1g |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 90% | 0.1g |

$930.0 | 2023-11-13 | |

| Enamine | EN300-209885-2.5g |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 90% | 2.5g |

$2071.0 | 2023-11-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7231-500MG |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 95% | 500MG |

¥ 3,036.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7231-5G |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide |

1807941-83-8 | 95% | 5g |

¥ 13,642.00 | 2023-04-14 |

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide 関連文献

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamideに関する追加情報

Recent Advances in the Study of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide (CAS: 1807941-83-8)

The compound (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide (CAS: 1807941-83-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel asymmetric synthesis approach that significantly improved yield and enantiomeric purity. The method utilized a chiral auxiliary to control stereochemistry during the formation of the oxolane ring, followed by a series of selective functional group transformations. This advancement is critical for scaling up production and ensuring consistency in pharmacological studies.

Pharmacological evaluations have revealed that (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide exhibits high affinity for specific neurotransmitter receptors, particularly those involved in neurodegenerative diseases. In vitro and in vivo studies demonstrated its ability to modulate receptor activity, suggesting potential applications in treating conditions such as Alzheimer's and Parkinson's diseases. Notably, the compound showed minimal off-target effects, a desirable trait for central nervous system (CNS) therapeutics.

Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided insights into the binding interactions between (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide and its target receptors, highlighting the importance of its stereochemistry in achieving high selectivity. Such structural insights are invaluable for the design of derivatives with enhanced therapeutic profiles.

In addition to its neurological applications, recent research has explored the potential of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide in oncology. Preliminary data from cell-based assays indicated that the compound could inhibit the proliferation of certain cancer cell lines, possibly through interference with intracellular signaling pathways. While these findings are still in the early stages, they open new avenues for the development of targeted cancer therapies.

Despite these promising results, challenges remain in the clinical translation of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide (CAS: 1807941-83-8) represents a promising scaffold for drug development, with applications spanning neurodegenerative diseases and oncology. Continued research into its synthesis, pharmacology, and mechanism of action will be crucial for realizing its full therapeutic potential. The compound's unique structural features and biological activity make it a valuable subject for ongoing and future studies in the chemical biology and pharmaceutical fields.

1807941-83-8 ((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide) 関連製品

- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))

- 301309-67-1(2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide)

- 2034471-64-0(methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate)

- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)

- 1394953-56-0(5-nitropyridine-2,3-diol)

- 2731008-28-7(Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate)

- 2227857-36-3(rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)

- 90557-39-4(BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)

- 1803738-60-4(5-Fluoro-4-methyl-2-(trifluoromethyl)aniline)